Methyl 2-(2-hydroxy-1-naphthyl)-2-methoxyacetate
Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and the class of compounds it belongs to (e.g., alcohol, ester, amine, etc.).
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the mechanism of the reaction.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc., and techniques like X-ray crystallography.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs. The mechanism of the reaction is also studied.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, polarity, and various thermodynamic and chemical properties.Scientific Research Applications
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Crystallography and Material Science
- The compound (E)-N’-[(2-Hydroxy-1-naphthyl)methyl-ene]benzohydrazide monohydrate has been studied in the field of crystallography . The dihedral angle between the benzene ring and the naphthalene system is 5.18 (10)°. Intramolecular N—H O hydrogen bonds influence the molecular conformation. In the crystal, intermolecular N—H O and O—H O hydrogen bonds are observed as well as π–π interactions .
- The methods of application involve crystallographic techniques and the results obtained include the determination of the dihedral angle between the benzene ring and the naphthalene system, as well as the identification of intra- and inter-molecular hydrogen bonds .
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Organic Synthesis and Biological Activities
- Compounds derived from 2-hydroxy-1-naphthaldehyde have been synthesized and evaluated for their biological activities . These compounds were synthesized by a water-mediated Diels-Alder reaction involving 2-hydroxy-1-naphthyl chalcones and cyclopentadiene .
- The synthesized compounds were characterized by their physical constants, analytical and spectroscopic data. They were also evaluated for their antimicrobial and antioxidant activities using Bauer-Kirby disc diffusion and diphenyl picrylhydrazyl(DPPH) radical scavenging technique .
- The results showed that most of the synthesized compounds exhibited good antibacterial and antifungal activities against their microbial strains. The hydroxy- and methoxy- substituted compounds showed significant antioxidant activity .
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Chemical Building Blocks
- 2-Hydroxy-1-naphthaldehyde, a compound with a similar structure, is used as a chemical building block . It is used in various organic transformations due to its attributes such as low cost, easy handling, and eco-friendliness .
- The methods of application involve using it in various organic reactions due to its electron-rich aromatic framework with multiple reactive sites .
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Coordination Chemistry
- Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been used in coordination chemistry . These Schiff bases are often used as ligands to form complexes with transition metals .
- The methods of application involve the synthesis of Schiff bases from 2-hydroxy-1-naphthaldehyde and their subsequent use in the formation of metal complexes .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.
Future Directions
This involves discussing potential future research directions, applications, and improvements related to the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For less-studied compounds, some of this information may not be available. If you have a specific compound or class of compounds you’re interested in, I would recommend consulting a database like PubChem, ChemSpider, or the scientific literature for more detailed information.
properties
IUPAC Name |
methyl 2-(2-hydroxynaphthalen-1-yl)-2-methoxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c1-17-13(14(16)18-2)12-10-6-4-3-5-9(10)7-8-11(12)15/h3-8,13,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNFRYALCFFYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CC2=CC=CC=C21)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377295 | |
Record name | Methyl (2-hydroxynaphthalen-1-yl)(methoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-hydroxy-1-naphthyl)-2-methoxyacetate | |
CAS RN |
624722-15-2 | |
Record name | Methyl 2-hydroxy-α-methoxy-1-naphthaleneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624722-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2-hydroxynaphthalen-1-yl)(methoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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